2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine
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Overview
Description
2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine is a fluorinated organic compound with the molecular formula C8H14F3NO. This compound is notable for its unique structure, which includes both trifluoroethoxy and trifluoromethyl groups attached to a cyclohexane ring. The presence of these fluorinated groups imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a cyclohexanone derivative is reacted with 2,2,2-trifluoroethanol in the presence of a base to form the trifluoroethoxy group. This intermediate is then subjected to further reactions to introduce the trifluoromethyl group and the amine functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are carefully controlled to avoid side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoroethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism by which 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoroethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-(Trifluoromethyl)cyclohexan-1-amine: Lacks the trifluoroethoxy group, affecting its reactivity and applications.
Uniqueness
The presence of both trifluoroethoxy and trifluoromethyl groups in 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in drug design and materials science.
Properties
Molecular Formula |
C9H13F6NO |
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Molecular Weight |
265.20 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H13F6NO/c10-8(11,12)4-17-7-2-1-5(3-6(7)16)9(13,14)15/h5-7H,1-4,16H2 |
InChI Key |
XKHVFYVCXRSAJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CC1C(F)(F)F)N)OCC(F)(F)F |
Origin of Product |
United States |
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